Ethynyl p-Tolyl Sulfone: A Comprehensive Technical Guide to Synthesis and Characterization
Ethynyl p-Tolyl Sulfone: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and characterization of ethynyl (B1212043) p-tolyl sulfone, a versatile reagent in organic synthesis. The document outlines established synthetic protocols, presents key characterization data in a structured format, and includes visualizations to aid in understanding the experimental workflows.
Introduction
Ethynyl p-tolyl sulfone, also known as p-toluenesulfonylacetylene or tosylacetylene, is a valuable building block in organic chemistry.[1][2][3] Its utility stems from its function as a Michael acceptor and its participation in various cycloaddition reactions, making it a key component in the synthesis of complex molecules.[4][5] This guide details a common and effective method for its preparation and provides comprehensive characterization data.
Synthesis of Ethynyl p-Tolyl Sulfone
A widely adopted method for the synthesis of ethynyl p-tolyl sulfone involves a two-step process starting from bis(trimethylsilyl)acetylene (B126346).[6][7] The first step is the sulfonylation of bis(trimethylsilyl)acetylene to form p-tolyl 2-(trimethylsilyl)ethynyl sulfone, which is then desilylated to yield the final product. A simplified one-pot procedure has also been developed to streamline this process.[6][7]
The overall synthetic scheme is presented below:
Caption: Synthetic pathway for ethynyl p-tolyl sulfone.
Method 1: Two-Step Synthesis [4]
Step A: p-Tolyl 2-(trimethylsilyl)ethynyl sulfone
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In a flame-dried, 500-mL, three-necked, round-bottomed flask fitted with a nitrogen inlet, add 200 mL of dry dichloromethane (B109758) and 29.4 g (0.22 mol) of freshly powdered anhydrous aluminum chloride.
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To this suspension, add 41.9 g (0.22 mol) of p-toluenesulfonyl chloride. Shake the resulting dark-brown mixture occasionally for 20 minutes at room temperature.
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Cool the mixture to 0°C in an ice bath and add 40.8 mL (0.2 mol) of bis(trimethylsilyl)acetylene dropwise over 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
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Hydrolyze the reaction by pouring it into a slurry of 200 mL of 20% hydrochloric acid and 200 g of ice.
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Separate the organic layer, wash twice with 150 mL of water, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield a brown solid. Recrystallize from light petroleum ether (bp 40–60°C) to obtain p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.
Step B: Ethynyl p-tolyl sulfone
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In a 1-L, three-necked, round-bottomed flask equipped with a thermometer and an addition funnel, dissolve 25.2 g (0.1 mol) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone in 300 mL of reagent-grade methanol.
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Prepare a buffer solution of potassium carbonate (6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M) in 350 mL of water.
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Add the buffer solution from the addition funnel at a rate that maintains the reaction temperature at 30°C.
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Monitor the reaction progress by ¹H NMR spectroscopy for the disappearance of the trimethylsilyl (B98337) singlet.
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Once the reaction is complete, pour the mixture into 1 L of a saturated aqueous solution of sodium chloride and extract with three 250-mL portions of dichloromethane.
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Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
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Recrystallize the crude product from a 95:5 mixture of hexane (B92381) and ethyl acetate (B1210297) to yield ethynyl p-tolyl sulfone as shiny needles.
Method 2: Simplified One-Pot Synthesis with Silica (B1680970) Gel-Mediated Desilylation [6][7]
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Follow the procedure for the aluminum chloride-mediated sulfonylation of bis(trimethylsilyl)acetylene as described in Step A of Method 1.[7]
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After the initial reaction, the crude product containing p-tolyl 2-(trimethylsilyl)ethynyl sulfone is not isolated.
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Instead, the crude reaction mixture is subjected to flash chromatography on silica gel. The silica gel mediates the desilylation, yielding pure ethynyl p-tolyl sulfone directly.[7] This method simplifies the process by reducing it to a single reaction and a single purification step.[7]
Characterization Data
The successful synthesis of ethynyl p-tolyl sulfone and its intermediate can be confirmed through various analytical techniques. The key characterization data are summarized in the tables below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Ethynyl p-tolyl sulfone | C₉H₈O₂S | 180.22 | 73-75 | Beige to white crystalline solid |
| p-Tolyl 2-(trimethylsilyl)ethynyl sulfone | C₁₂H₁₆O₂SSi | 252.41 | 81-82 | White crystals |
Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| Ethynyl p-tolyl sulfone | 2.47 (s, 3H), 3.52 (s, 1H), 7.38 (dd, 2H, J = 8.5, 0.6 Hz), 7.88 (d, 2H, J = 8.5 Hz) |
| p-Tolyl 2-(trimethylsilyl)ethynyl sulfone | 0.22 (s, 9H), 2.48 (s, 3H), 7.40 (d, 2H, J = 9 Hz), 7.91 (d, 2H, J = 9 Hz) |
Data sourced from[4]
Table 3: Infrared (IR) Spectroscopic Data (KBr, cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| Ethynyl p-tolyl sulfone | 3235 (≡C-H), 2013 (C≡C), 1337 (SO₂), 1156 (SO₂) |
| p-Tolyl 2-(trimethylsilyl)ethynyl sulfone | 2124 (C≡C), 1338 (SO₂), 1164 (SO₂) |
Data sourced from[4]
Table 4: Mass Spectrometry (MS) Data
| Compound | m/z (Method) |
| Ethynyl p-tolyl sulfone | 181 (M⁺ + 1, CI, isobutane) |
| p-Tolyl 2-(trimethylsilyl)ethynyl sulfone | 253 (M⁺ + 1, CI, isobutane) |
Data sourced from[4]
Experimental Workflow and Logic
The general workflow for the synthesis and characterization of ethynyl p-tolyl sulfone is depicted in the following diagram.
References
- 1. 乙炔基对甲苯基砜 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. エチニル p-トリルスルホン | Ethynyl p-Tolyl Sulfone | 13894-21-8 | 東京化成工業株式会社 [tcichemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ETHYNYL P-TOLYL SULFONE | 13894-21-8 [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ETHYNYL P-TOLYL SULFONE - Safety Data Sheet [chemicalbook.com]
Figure 1. Structure of Ethynyl p-tolyl sulfone.
